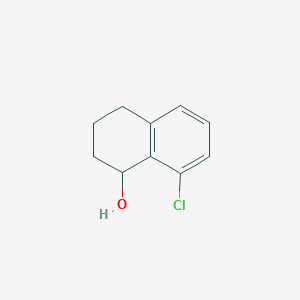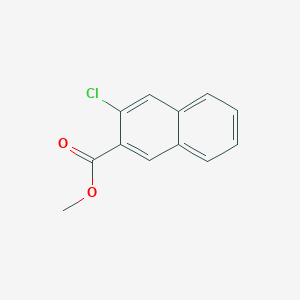
Methyl 3-chloro-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-2-naphthoate: is an organic compound that belongs to the class of naphthoates It is characterized by a naphthalene ring system substituted with a methyl ester group at the second position and a chlorine atom at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-2-naphthoate typically involves the esterification of 3-chloro-2-naphthoic acid. One common method includes the reaction of 3-chloro-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same esterification reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-chloro-2-naphthoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The naphthalene ring can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Nucleophilic Substitution: Substituted naphthoates depending on the nucleophile used.
Reduction: 3-chloro-2-naphthol.
Oxidation: 3-chloro-2-naphthoquinone.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-2-naphthoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the preparation of naphthalene-based polymers and materials with specific electronic properties.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Analytical Chemistry: Utilized as a standard or reference compound in chromatographic and spectroscopic analyses.
Wirkmechanismus
The mechanism of action of Methyl 3-chloro-2-naphthoate in chemical reactions involves the electrophilic nature of the chlorine atom and the ester group. The chlorine atom can be displaced by nucleophiles through a nucleophilic substitution mechanism. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The naphthalene ring system can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-chloro-3-naphthoate: Similar structure but with different substitution pattern.
Methyl 3-bromo-2-naphthoate: Bromine atom instead of chlorine.
Ethyl 3-chloro-2-naphthoate: Ethyl ester instead of methyl ester.
Uniqueness: Methyl 3-chloro-2-naphthoate is unique due to the specific positioning of the chlorine and ester groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the chlorine atom at the third position makes it a versatile intermediate for further functionalization in organic synthesis.
Eigenschaften
Molekularformel |
C12H9ClO2 |
|---|---|
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
methyl 3-chloronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,1H3 |
InChI-Schlüssel |
PITONGKZJTUMGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



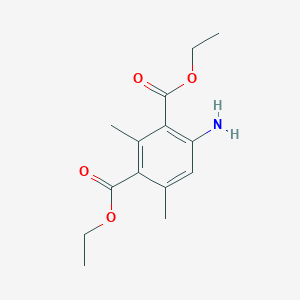
![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)

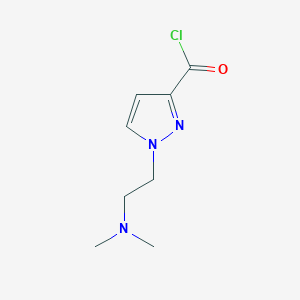
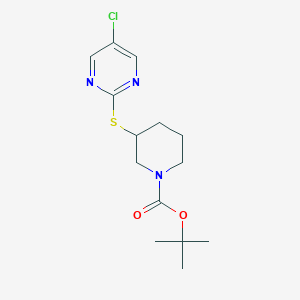
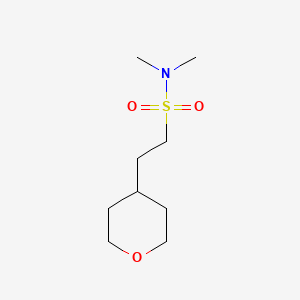
![3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane](/img/structure/B13974636.png)
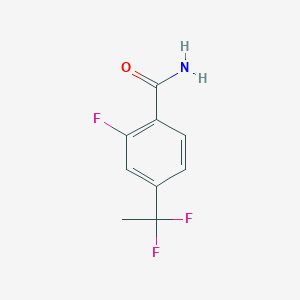
![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)
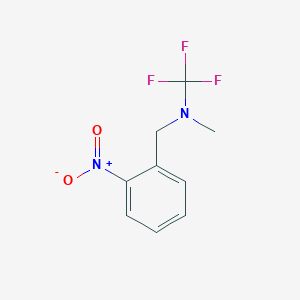
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)
